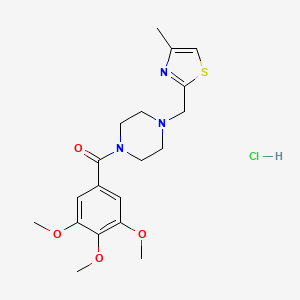

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride

Description

(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride is a synthetic small molecule characterized by a piperazine core substituted with a 4-methylthiazole moiety and a 3,4,5-trimethoxyphenyl ketone group. The hydrochloride salt enhances its solubility and bioavailability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4S.ClH/c1-13-12-27-17(20-13)11-21-5-7-22(8-6-21)19(23)14-9-15(24-2)18(26-4)16(10-14)25-3;/h9-10,12H,5-8,11H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXLQKXIXGCLIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)CN2CCN(CC2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride typically involves a multi-step process:

Formation of the Thiazole Moiety: The thiazole ring is synthesized through the reaction of appropriate starting materials such as 2-bromoacetophenone and thiourea under basic conditions.

Attachment of the Piperazine Group: The thiazole derivative is then reacted with piperazine in the presence of a suitable base to form the piperazine-thiazole intermediate.

Introduction of the Trimethoxyphenyl Group: The final step involves the reaction of the piperazine-thiazole intermediate with 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions to yield the target compound.

Hydrochloride Salt Formation: The free base of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and piperazine moieties.

Reduction: Reduction reactions may target the carbonyl group in the methanone linkage.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

Oxidation: Oxidized derivatives of the thiazole and piperazine rings.

Reduction: Reduced forms of the methanone group, potentially yielding alcohols.

Substitution: Substituted aromatic derivatives with various functional groups.

Scientific Research Applications

Introduction to (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride

The compound This compound is a synthetic organic compound that integrates a piperazine ring with a thiazole moiety and a trimethoxyphenyl group. This structure suggests potential applications in various biological and pharmacological fields due to the known activities of its constituent parts.

Pharmacological Applications

- Antimicrobial and Antifungal Activities : Thiazole derivatives are known for their antimicrobial and antifungal properties, which could be enhanced by the presence of the piperazine ring, improving solubility and bioavailability .

- Antioxidant Properties : The trimethoxyphenyl group may contribute antioxidant activity, which is beneficial in reducing oxidative stress in biological systems .

- Anti-inflammatory Effects : Piperazine derivatives can interact with various receptors, potentially modulating inflammatory responses. The trimethoxyphenyl group might enhance these effects by influencing cellular pathways involved in inflammation .

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antimicrobial/Antifungal | Interaction with microbial targets | Treatment of infections |

| Antioxidant | Reduction of oxidative stress markers | Neuroprotection, cardiovascular health |

| Anti-inflammatory | Modulation of inflammatory pathways | Treatment of inflammatory diseases |

Case Studies and Research Findings

- Thiazole Derivatives : These compounds have shown promise in anticonvulsant, anticancer, and antimicrobial activities due to their ability to interact with various biological targets .

- Piperazine Moiety : This part of the compound can enhance bioavailability and facilitate interactions with receptors involved in neurotransmission and inflammation .

Future Research Directions

- Synthesis and Characterization : Further studies should focus on optimizing the synthesis of this compound and characterizing its physical and chemical properties.

- Biological Evaluation : In vitro and in vivo studies are necessary to fully understand its pharmacological effects and potential therapeutic applications.

- Structure-Activity Relationship (SAR) Analysis : Modifying the compound's structure to improve its efficacy and specificity for target biological pathways could be a valuable research direction.

Mechanism of Action

The mechanism of action of (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs based on structural features, synthesis, and inferred pharmacological properties:

Structural Variations and Substituent Effects

Pharmacological Implications

- Trimethoxyphenyl vs. In contrast, the trifluoromethyl group in Compound 21 increases lipophilicity, favoring blood-brain barrier penetration .

- Thiazole vs. Thiophene : The 4-methylthiazole in the target compound may improve solubility and metal-binding capacity compared to thiophene-based analogs, which are more prone to oxidative metabolism .

Biological Activity

The compound (4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methanone hydrochloride is a synthetic organic molecule that exhibits a complex structure comprising a thiazole ring, a piperazine moiety, and a trimethoxyphenyl group. This article reviews its biological activities, focusing on its antimicrobial, anticancer, and neuropharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 337.9 g/mol. Its structural features include:

| Component | Description |

|---|---|

| Thiazole Ring | Contributes to antimicrobial activity |

| Piperazine Moiety | Associated with neuroactive properties |

| Trimethoxyphenyl Group | Implicated in anticancer activity |

Antimicrobial Activity

The thiazole ring is known for its significant antimicrobial properties. Studies have shown that compounds containing thiazole exhibit activity against various bacterial strains. For example, derivatives of 4-methylthiazole have demonstrated moderate to good antimicrobial effects in vitro against gram-positive and gram-negative bacteria .

In a comparative study, several synthesized compounds were screened for their antibacterial efficacy. Results indicated that most derivatives exhibited promising antimicrobial activity, with some showing effectiveness comparable to established antibiotics .

Anticancer Activity

Research indicates that the compound may exhibit anticancer properties by inhibiting cancer cell proliferation. In vitro studies using the NCI-60 cancer cell line panel revealed that derivatives similar to this compound showed cytostatic activity against multiple cancer cell lines. Notably, one derivative achieved a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 µM .

A detailed analysis of structural modifications revealed that specific substitutions on the phenyl group significantly enhanced anticancer activity. For instance, compounds with a 3,4,5-trimethoxyphenyl group were particularly effective against colorectal carcinoma and breast cancer cell lines .

Case Studies

- Antimicrobial Screening : A series of derivatives were synthesized and tested for antibacterial activity using the agar diffusion method. Most compounds showed inhibition zones ranging from 10 to 20 mm against Staphylococcus aureus and Escherichia coli .

- Cytotoxicity Assay : In an MTT assay conducted on various cancer cell lines including MDA-MB-468 (breast cancer) and HCT-116 (colorectal cancer), several derivatives exhibited IC50 values below 5 µM, indicating high potency .

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine and thiazole moieties. A common approach includes:

- Step 1: Coupling 3,4,5-trimethoxybenzoyl chloride with a piperazine derivative (e.g., 4-methylpiperazine) under anhydrous conditions using dichloromethane as a solvent and triethylamine as a base to form the methanone intermediate .

- Step 2: Introducing the methylthiazole group via nucleophilic substitution or reductive amination. For example, reacting the intermediate with 4-methylthiazole-2-carbaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 60°C .

- Optimization Tips:

Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- Nuclear Magnetic Resonance (NMR):

- 1H/13C NMR in DMSO-d6 or CDCl3 to confirm the integration of aromatic protons (3,4,5-trimethoxyphenyl), piperazine CH2 groups, and thiazole protons. For example, the methoxy groups typically resonate at δ 3.70–3.85 ppm .

- Infrared Spectroscopy (IR):

- Peaks at ~1650 cm⁻¹ (C=O stretch of methanone) and ~1250 cm⁻¹ (C-O of methoxy groups) validate functional groups .

- Elemental Analysis (EA):

- Compare experimental C/H/N percentages with theoretical values (e.g., C: 55.2%, H: 5.8%, N: 9.1%) to confirm purity .

- High-Resolution Mass Spectrometry (HRMS):

- Use ESI+ mode to observe the [M+H]+ ion, ensuring molecular weight alignment (e.g., m/z 475.18 for C22H28N3O4SCl) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

Discrepancies may arise from variations in assay conditions, cell lines, or compound purity. Mitigation strategies include:

- Standardized Bioassays:

- Purity Validation:

- Characterize batches via HPLC (>98% purity) and NMR to exclude impurities influencing activity .

- Meta-Analysis:

Advanced: What computational strategies predict binding affinity with target enzymes?

Methodological Answer:

- Molecular Docking:

- Molecular Dynamics (MD) Simulations:

- Quantitative Structure-Activity Relationship (QSAR):

Basic: What storage conditions ensure compound stability in laboratory settings?

Methodological Answer:

- Temperature: Store at –20°C in airtight, light-resistant containers to prevent degradation via hydrolysis or photolysis .

- Humidity Control: Use desiccants (e.g., silica gel) to maintain relative humidity <30%, as the hydrochloride salt is hygroscopic .

- Stability Monitoring:

Advanced: How can structural modifications enhance pharmacokinetic properties?

Methodological Answer:

- Piperazine Modifications:

- Thiazole Optimization:

- Trimethoxyphenyl Adjustments:

Advanced: What experimental designs are recommended for studying structure-activity relationships (SAR)?

Methodological Answer:

- Analog Synthesis:

- Biological Profiling:

- Data Correlation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.